2,3-Dichloro-6-nitro-benzotrichloride
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Overview
Description
2,3-Dichloro-6-nitro-benzotrichloride is an organic compound with the molecular formula C7H2Cl3NO2. It is a derivative of benzene, where three chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-6-nitro-benzotrichloride can be synthesized from 4-nitro-1,2,3-trichlorobenzene. The synthesis involves the nitration of 1,2,3-trichlorobenzene followed by chlorination to introduce the nitro group at the 6th position . The reaction typically requires a nitrating agent such as nitric acid and a chlorinating agent like chlorine gas under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out in reactors designed to handle corrosive chemicals and high temperatures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-nitro-benzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or thiols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Substitution: Products like 2,3-dichloro-6-amino-benzotrichloride.
Reduction: 2,3-dichloro-6-amino-benzotrichloride.
Oxidation: Various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
2,3-Dichloro-6-nitro-benzotrichloride is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitro-benzotrichloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
- 2,3-Dichloro-6-nitrobenzonitrile
- 2,3-Dichloro-5-nitrobenzoic acid
- 2,6-Dichloro-3-nitrobenzoic acid
Uniqueness: 2,3-Dichloro-6-nitro-benzotrichloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2-dichloro-4-nitro-3-(trichloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO2/c8-3-1-2-4(13(14)15)5(6(3)9)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQCMAGAHPCNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(Cl)(Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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